molecular formula C21H24N2O3 B2740670 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 353276-05-8

4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2740670
CAS No.: 353276-05-8
M. Wt: 352.434
InChI Key: YJRWCBSDWHJGSR-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with a diphenylmethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of diphenylmethylpiperazine with a suitable butanoic acid derivative. One common method includes the use of 4-oxobutanoic acid as a starting material, which is reacted with diphenylmethylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-19(11-12-20(25)26)22-13-15-23(16-14-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRWCBSDWHJGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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